molecular formula C11H22 B14458381 5-Ethyl-2,4-dimethyl-2-heptene CAS No. 74421-06-0

5-Ethyl-2,4-dimethyl-2-heptene

Cat. No.: B14458381
CAS No.: 74421-06-0
M. Wt: 154.29 g/mol
InChI Key: AQIBDARJRJYHHA-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-dimethyl-2-heptene is an unsaturated hydrocarbon with the molecular formula C₁₁H₂₀. Its structure features a heptene backbone (a seven-carbon alkene) substituted with an ethyl group at position 5 and methyl groups at positions 2 and 2. The double bond at position 2 contributes to its reactivity, while the alkyl substituents influence steric and electronic properties. This compound has been detected in environmental samples, with a reported concentration in groundwater studies .

Properties

CAS No.

74421-06-0

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

5-ethyl-2,4-dimethylhept-2-ene

InChI

InChI=1S/C11H22/c1-6-11(7-2)10(5)8-9(3)4/h8,10-11H,6-7H2,1-5H3

InChI Key

AQIBDARJRJYHHA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,4-dimethyl-2-heptene typically involves the use of alkenes and alkyl halides. One common method is the alkylation of 2-heptene with ethyl and methyl groups under controlled conditions. This process often requires the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or platinum are used to promote the alkylation reactions, ensuring high yields and purity of the final product. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-dimethyl-2-heptene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other saturated hydrocarbons.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.

    Substitution: Halogenation reactions typically use halogens (Cl2, Br2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated alkenes.

Scientific Research Applications

5-Ethyl-2,4-dimethyl-2-heptene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and mechanisms of alkenes.

    Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.

    Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethyl-2-heptene involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. The pathways involved often include the formation of carbocations or free radicals, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-Ethyl-2,4-dimethyl-2-heptene is compared to alkenes and related hydrocarbons with analogous substituents. Key structural variations include alkyl group positioning, chain length, and functional group differences.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Alkenes
Compound Name Molecular Formula Substituent Positions Functional Groups Key Features
This compound C₁₁H₂₀ 5-Ethyl, 2,4-methyl Alkene (C2) High hydrophobicity; steric hindrance at C2 and C4
2,4-Dimethyl-2-heptene C₉H₁₈ 2,4-Methyl Alkene (C2) Lacks ethyl group; lower molecular weight
5-Ethyl-4-methyl-2-heptene C₁₀H₂₀ 5-Ethyl, 4-Methyl Alkene (C2) Reduced methyl substitution compared to target compound
5-Ethyl-2,4-dimethyl-4-hepten-3-one C₁₁H₂₀O 5-Ethyl, 2,4-methyl Ketone (C3), Alkene (C4) Introduction of ketone alters polarity and reactivity

Key Observations :

  • Electronic Effects : The electron-donating alkyl groups stabilize the double bond, making it less reactive toward electrophiles than alkenes with electron-withdrawing groups.
  • Functional Group Impact : The ketone in 5-Ethyl-2,4-dimethyl-4-hepten-3-one increases polarity, enhancing solubility in polar solvents compared to the purely hydrocarbon structure of the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 2,4-Dimethyl-2-heptene 5-Ethyl-4-methyl-2-heptene
Boiling Point (°C, est.) ~180–190 ~150–160 ~170–180
LogP (Octanol-Water) ~5.2 ~4.8 ~5.0
Solubility in Water Insoluble Insoluble Insoluble
Reactivity with H₂ (Catalytic Hydrogenation) Moderate (steric hindrance slows reaction) High Moderate

Notes:

  • The higher boiling point of this compound compared to 2,4-Dimethyl-2-heptene is attributed to increased molecular weight and branching.
  • The logP value reflects enhanced lipophilicity due to additional alkyl groups, making it more suitable for non-polar applications .

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